1-(2-Ethoxy-5-iodophenyl)propan-2-one
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Overview
Description
1-(2-Ethoxy-5-iodophenyl)propan-2-one is an organic compound with the molecular formula C11H13IO2 and a molecular weight of 304.12 g/mol . This compound is characterized by the presence of an ethoxy group, an iodine atom, and a propan-2-one moiety attached to a phenyl ring. It is used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
The synthesis of 1-(2-Ethoxy-5-iodophenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxyphenyl derivatives and iodine sources.
Formation of Propan-2-one Moiety: The propan-2-one group is introduced through reactions involving acetone or other suitable ketones.
Reaction Conditions: The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-(2-Ethoxy-5-iodophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like organometallic compounds or nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Ethoxy-5-iodophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxy-5-iodophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The presence of the iodine atom and the ethoxy group allows it to participate in various chemical reactions, influencing its reactivity and interactions. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
1-(2-Ethoxy-5-iodophenyl)propan-2-one can be compared with similar compounds such as:
1-(2-Methoxy-5-iodophenyl)propan-2-one: Similar structure but with a methoxy group instead of an ethoxy group.
1-(2-Ethoxy-5-bromophenyl)propan-2-one: Similar structure but with a bromine atom instead of an iodine atom.
1-(2-Ethoxy-5-chlorophenyl)propan-2-one: Similar structure but with a chlorine atom instead of an iodine atom.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and properties compared to its analogs.
Properties
Molecular Formula |
C11H13IO2 |
---|---|
Molecular Weight |
304.12 g/mol |
IUPAC Name |
1-(2-ethoxy-5-iodophenyl)propan-2-one |
InChI |
InChI=1S/C11H13IO2/c1-3-14-11-5-4-10(12)7-9(11)6-8(2)13/h4-5,7H,3,6H2,1-2H3 |
InChI Key |
OZRQKUWNINXOMN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)I)CC(=O)C |
Origin of Product |
United States |
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